(R)-Ethyl pyrrolidine-2-carboxylate hydrochloride

Chiral Building Block Safety Assessment Procurement

(R)-Ethyl pyrrolidine-2-carboxylate hydrochloride (CAS 131477-20-8), also known as D-Proline ethyl ester hydrochloride, is a chiral, non-natural amino acid derivative with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol. This compound is supplied as a liquid or solid with purities typically ranging from 95% to 98% (HPLC) and is characterized by a positive optical rotation, confirming its (R)-configuration.

Molecular Formula C7H14ClNO2
Molecular Weight 179.5
CAS No. 131477-20-8
Cat. No. B613188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Ethyl pyrrolidine-2-carboxylate hydrochloride
CAS131477-20-8
Synonyms131477-20-8; (R)-Ethylpyrrolidine-2-carboxylatehydrochloride; H-D-PRO-OETHCL; D-Prolineethylesterhydrochloride; H-D-Pro-OEt.HCl; H-D-PRO-OETHCL; SCHEMBL3530351; CTK0H3811; DUJGQVVONTYHLT-FYZOBXCZSA-N; MolPort-020-004-712; ANW-58910; AM82198; RL01473; AK-57624; KB-50448; DB-062828; RT-021988; Z9581; K-4110; I14-37393; (R)-pyrrolidine-2-carboxylicacidethylesterhydrochloride
Molecular FormulaC7H14ClNO2
Molecular Weight179.5
Structural Identifiers
SMILESCCOC(=O)C1CCCN1.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1
InChIKeyDUJGQVVONTYHLT-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride CAS 131477-20-8: A Chiral Building Block for Asymmetric Synthesis Procurement


(R)-Ethyl pyrrolidine-2-carboxylate hydrochloride (CAS 131477-20-8), also known as D-Proline ethyl ester hydrochloride, is a chiral, non-natural amino acid derivative with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol . This compound is supplied as a liquid or solid with purities typically ranging from 95% to 98% (HPLC) and is characterized by a positive optical rotation, confirming its (R)-configuration . It serves as a fundamental chiral building block and intermediate in the synthesis of complex pharmaceuticals and biologically active molecules, where stereochemical purity is paramount for target engagement and biological activity .

Why (R)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride Cannot Be Generically Substituted with Other Chiral Pyrrolidines


While other chiral pyrrolidine derivatives, including its enantiomer (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride (CAS 33305-75-8), share the same molecular weight and basic chemical structure, they are not interchangeable. The specific (R)-configuration of CAS 131477-20-8 dictates its three-dimensional shape and, consequently, its interaction with other chiral environments such as biological targets (e.g., enzymes, receptors) or in asymmetric catalytic cycles . Substitution with the incorrect enantiomer or a racemic mixture can lead to a complete loss of desired biological activity, unpredictable pharmacokinetic profiles, or the generation of an unwanted opposite enantiomer in downstream synthesis, creating a significant scientific and regulatory burden [1]. The following evidence demonstrates specific, quantifiable parameters that differentiate CAS 131477-20-8 for precise scientific and industrial use.

Quantifiable Differentiation Guide: (R)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride (CAS 131477-20-8) vs. Comparators


Procurement-Relevant Differentiation: (R)- vs. (S)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride Hazard Profile Comparison

A direct comparison of safety datasheets reveals a critical procurement and handling difference between the (R)- and (S)-enantiomers. The (R)-enantiomer (CAS 131477-20-8) is classified with the GHS signal word 'Danger' and carries the hazard statement H318 (Causes serious eye damage), in addition to the common hazards of skin and respiratory irritation . In contrast, the (S)-enantiomer (CAS 33305-75-8) is classified with the lower severity signal word 'Warning' and carries H319 (Causes serious eye irritation) instead of H318 . This difference in hazard classification has direct implications for lab safety protocols, storage requirements, and shipping classifications.

Chiral Building Block Safety Assessment Procurement Hazard Classification

Chiral Purity Benchmarking: (R)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride (CAS 131477-20-8) Optical Rotation vs. Class Reference

For chiral molecules, a specific optical rotation value is a key quality attribute and a quantitative measure of enantiomeric purity. While no head-to-head study is identified, reputable vendor specifications provide class-level inference. The (R)-enantiomer is supplied with a defined specific optical rotation, for instance, [α]²⁵/D = +31.8° (c = 1.289, MeOH) as per one vendor , and a range of +41° to +43° (c=1, H₂O) as per another . These values serve as a benchmark for users to confirm identity and assess purity upon receipt. The absence of a similarly precise, positive rotation specification for the (S)-enantiomer in common vendor literature (which would be negative) or for racemic mixtures (which would be zero) underscores that the (R)-enantiomer is the specifically characterized and sought-after stereoisomer for applications requiring this specific configuration.

Chiral Purity Enantiomeric Excess Quality Control Optical Rotation

Application-Specific Procurement: (R)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride (CAS 131477-20-8) as a Validated Precursor to PDK1 Kinase Inhibitors

The compound's utility is validated by its documented use as a reagent in the synthesis of a specific pharmacologically active class: 6-(4-pyrimidinyl)-1H-indazole derivatives, which are known PDK1 kinase inhibitors . This represents a concrete, application-specific differentiator compared to other chiral pyrrolidine derivatives. While the (S)-enantiomer or other analogs may serve as general building blocks, CAS 131477-20-8 is explicitly cited in the patent literature as the preferred chiral input for generating this specific class of anti-cancer agents. For researchers targeting the PDK1 pathway, procuring this exact compound ensures they are using a literature-validated starting material, reducing synthetic uncertainty.

PDK1 Kinase Inhibitor Pharmaceutical Intermediate Oncology Chiral Synthesis

Validated Application Scenarios for (R)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride (CAS 131477-20-8) in Research and Industry


Asymmetric Synthesis of Drug Candidates Targeting the PDK1 Kinase Pathway

This compound is a preferred chiral building block for the synthesis of 6-(4-pyrimidinyl)-1H-indazole derivatives, a validated class of PDK1 kinase inhibitors with potential applications in oncology . Medicinal chemistry teams can utilize this specific reagent to access this pharmacophore with a high degree of confidence, as documented in the patent literature.

Chiral Purity-Sensitive Research Requiring Verified Optical Activity

For experiments where stereochemical fidelity is paramount, such as enantioselective catalysis development or chiral ligand design, this compound offers a quantifiable quality control metric. The specified positive optical rotation ([α]²⁵/D = +31.8° in MeOH or +41° to +43° in H₂O) provides researchers with a definitive, measurable benchmark for verifying material identity and purity upon receipt .

General Organic Synthesis as a Defined Chiral Building Block

As a versatile, chiral secondary amine, CAS 131477-20-8 serves as a foundational intermediate for constructing complex molecular architectures. Its availability in high purity (97-98% by HPLC) and in various package sizes (from grams to 100g) from multiple vendors makes it a practical choice for both exploratory research and scaled-up process development .

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